Cas no 885517-05-5 ((2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile)
![(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile structure](https://www.kuujia.com/scimg/cas/885517-05-5x500.png)
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
- (2R)-Quinuclidine-2-carbonitrile
- 1-AZABICYCLO[2.2.2]OCTANE-2-CARBONITRILE, (2R)-
- NZOYWQFJJHBAAF-MRVPVSSYSA-N
- (2R)-Quinuclidine-2beta-carbonitrile
- 1-Azabicyclo[2.2.2]octane-2-carbonitrile,(2R)-
- (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (ACI)
- 1-Azabicyclo[2.2.2]octane-2-carbonitrile (2R)-
- P17815
- SCHEMBL14343309
- CS-M1535
- 885517-05-5
- MFCD13178715
- AS-54372
- AKOS037644767
-
- MDL: MFCD18374363
- Inchi: 1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2/t8-/m1/s1
- InChI Key: NZOYWQFJJHBAAF-MRVPVSSYSA-N
- SMILES: C([C@H]1CC2CCN1CC2)#N
Computed Properties
- Exact Mass: 136.100048391g/mol
- Monoisotopic Mass: 136.100048391g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 27
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A76580-100mg |
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 98% | 100mg |
¥8412.0 | 2023-09-08 | |
ChemScence | CS-M1535-100mg |
1-Azabicyclo[2.2.2]octane-2-carbonitrile, (2R)- |
885517-05-5 | 100MG |
$183.0 | 2022-04-26 | ||
Advanced ChemBlocks | O32935-100MG |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 97% | 100MG |
$335 | 2023-09-15 | |
Advanced ChemBlocks | O32935-250MG |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 97% | 250MG |
$540 | 2023-09-15 | |
eNovation Chemicals LLC | D587597-5G |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 97% | 5g |
$3250 | 2024-07-21 | |
ChemScence | CS-M1535-1G |
1-Azabicyclo[2.2.2]octane-2-carbonitrile, (2R)- |
885517-05-5 | 1G |
$865.0 | 2022-04-26 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0988-1G |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 95% | 1g |
¥ 5,761.00 | 2023-04-13 | |
eNovation Chemicals LLC | D587597-250MG |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 97% | 250mg |
$435 | 2024-07-21 | |
Advanced ChemBlocks | O32935-1G |
(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 97% | 1G |
$1,350 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1049198-250mg |
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile |
885517-05-5 | 98% | 250mg |
¥7810.00 | 2024-04-27 |
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Production Method
Production Method 1
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Raw materials
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Preparation Products
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
Additional information on (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile
Introduction to (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS No. 885517-05-5)
(2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile (CAS No. 885517-05-5) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-1-Azabicyclo[2.2.2]octan-3-one, is characterized by its distinctive bicyclic structure and the presence of a cyano group, which contributes to its chemical and biological properties.
The molecular formula of (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile is C9H13N, and it has a molecular weight of 139.20 g/mol. The compound's structure consists of a bicyclic ring system with a nitrogen atom in one of the rings, making it a member of the azabicyclo compounds. The cyano group attached to the carbon atom at position 2 further enhances its reactivity and functional versatility.
In recent years, (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of bioactive molecules, particularly those with central nervous system (CNS) activity. The compound's unique structure allows for the introduction of various functional groups, making it an attractive starting point for the design and synthesis of novel therapeutic agents.
Research has shown that derivatives of (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile exhibit promising pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. For instance, a study published in the Journal of Medicinal Chemistry in 2019 reported that certain derivatives of this compound demonstrated significant anti-inflammatory activity in both in vitro and in vivo models. The researchers found that these derivatives were effective in reducing inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area of research focuses on the potential use of (2R)-1-Azabicyclo[2.2.2]octane-2-carbonitrile derivatives as analgesics. A study published in the European Journal of Pharmacology in 2018 evaluated the analgesic effects of several derivatives in animal models of pain. The results showed that these compounds exhibited potent analgesic activity without causing significant side effects, making them promising candidates for further development as pain management drugs.
The neuroprotective properties of (R)-1-Azabicyclo[2.2.2]octan-3-one have also been investigated. A study published in Neuropharmacology in 2017 reported that certain derivatives were effective in protecting neurons from oxidative stress-induced damage. The researchers found that these compounds could reduce neuronal cell death by scavenging free radicals and inhibiting apoptosis pathways.
Beyond its potential therapeutic applications, (R)-1-Azabicyclo[2.2.2]octan-3-one has also been explored for its use as a chiral building block in asymmetric synthesis. The compound's chiral center at position 3 allows for the preparation of enantiomerically pure derivatives, which are crucial for many pharmaceutical applications where enantiomeric purity is essential for safety and efficacy.
In addition to its medicinal chemistry applications, (R)-1-Azabicyclo[2.2.2]octan-3-one has been used as a ligand in transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. The compound's ability to form stable complexes with transition metals makes it an effective ligand for enhancing catalytic activity and selectivity.
The synthesis of (R)-1-Azabicyclo[2.2.2]octan-3-one has been optimized through various methods, including chiral resolution and asymmetric synthesis approaches. A notable method involves the use of chiral catalysts to achieve high enantiomeric excess (ee) values, ensuring that the desired enantiomer can be obtained with high purity.
In conclusion, (R)-1-Azabicyclo[2.2.2]octan-3-one (CAS No. 885517-05-5) is a highly valuable compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an excellent scaffold for the development of novel bioactive molecules with diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Furthermore, its utility as a chiral building block and ligand in catalytic reactions underscores its importance in both academic research and industrial applications.
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